2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid” has a molecular formula of C20H26N2O5 . It has an average mass of 374.431 Da and a mono-isotopic mass of 374.184174 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxol group attached to a piperazine ring, which is further attached to a carbonyl group and a cyclohexanecarboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 679.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 116.6±0.3 cm3, and a polar surface area of 87 Å2 .Scientific Research Applications
Metabolism and Pharmacokinetics
- Metabolic Pathways : A study on the novel antidepressant Lu AA21004, which shares structural similarities, highlights the enzymatic oxidation processes involved in its metabolism. This research sheds light on the cytochrome P450 enzymes responsible for oxidative metabolism, suggesting potential pharmacokinetic behaviors of structurally related compounds like 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid (Hvenegaard et al., 2012).
Radiolabeling and Imaging Studies
- Fluorine-18 Labeling : The development of fluorine-18-labeled 5-HT1A antagonists, utilizing various acids including cyclohexanecarboxylic acid derivatives, for PET imaging studies underscores the utility of such compounds in neurobiological research. This approach aids in understanding receptor distribution and functioning, which could extend to related compounds (Lang et al., 1999).
Chemical Synthesis and Modification
- N-Acyliminium Ion Chemistry : The synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry demonstrates the versatility of piperazine derivatives in constructing complex molecular structures, relevant for pharmaceutical development (Veerman et al., 2003).
Potential Therapeutic Applications
- Ligands for Receptors : Research into new substituted piperazines as ligands for melanocortin receptors, with structural analyses correlating to "THIQ," illustrates the potential for designing receptor-specific therapeutic agents. Such investigations provide a foundation for exploring the therapeutic benefits of related compounds (Mutulis et al., 2004).
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h5-6,11,15-16H,1-4,7-10,12-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHECOESRCLEZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.